Etafenone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

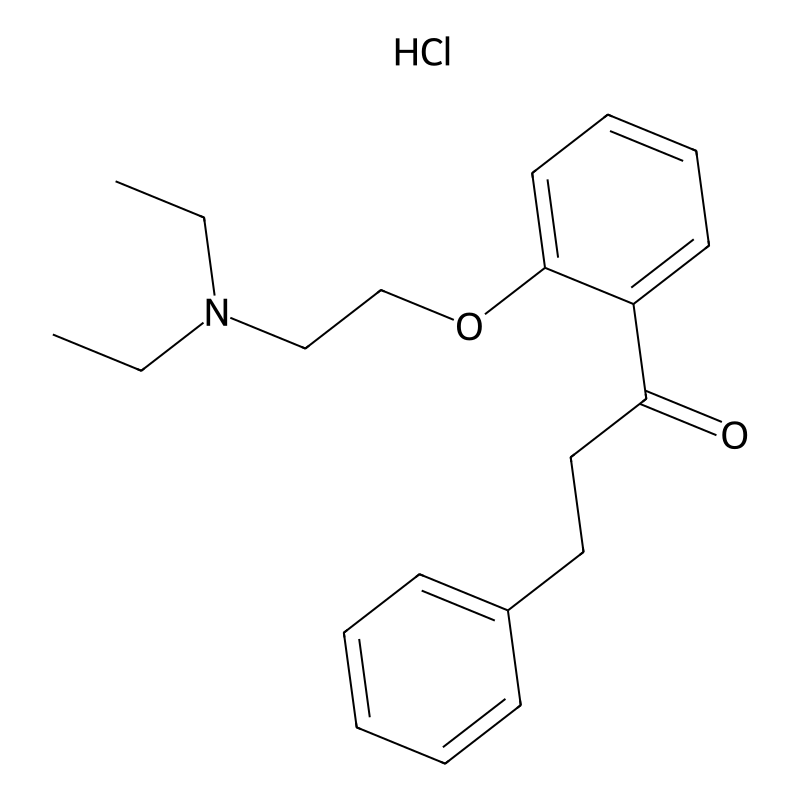

Etafenone hydrochloride is a synthetic organic compound with the molecular formula C21H28ClNO2. It is classified as a hydrochloride salt of etafenone, which is primarily used for its vasodilatory effects. The compound is recognized for its role in improving myocardial energy metabolism and has been studied for its potential benefits in managing conditions such as heart failure and angina pectoris .

Etafenone hydrochloride exhibits notable biological activity, particularly in enhancing myocardial energy metabolism. Studies have demonstrated that it increases levels of creatine phosphate and adenosine triphosphate (ATP), which are critical for cardiac energy supply . The compound also acts as a vasodilator, helping to reduce blood pressure and improve blood flow to the heart muscle .

The synthesis of etafenone hydrochloride typically involves several steps:

- Formation of the Core Structure: The initial step often includes the condensation of appropriate aromatic and aliphatic precursors.

- Introduction of Functional Groups: Subsequent reactions introduce functional groups necessary for biological activity.

- Salt Formation: Finally, etafenone is converted to its hydrochloride form through reaction with hydrochloric acid.

These processes require careful control of reaction conditions to ensure high yields and purity of the final product .

Etafenone hydrochloride is primarily used in cardiovascular therapies due to its vasodilatory properties. Its applications include:

- Treatment of Angina Pectoris: It helps alleviate chest pain by improving blood flow.

- Management of Heart Failure: By enhancing myocardial energy metabolism, it supports cardiac function.

- Research: It serves as a model compound in pharmacological studies aimed at understanding cardiac metabolism and drug interactions .

Interaction studies have shown that etafenone hydrochloride can enhance the effects of other vasodilators. For instance:

- Iloprost: May increase hypotensive effects when used concurrently with etafenone.

- Isosorbide Mononitrate: Co-administration may lead to increased vasodilatory effects .

These interactions highlight the importance of monitoring patient responses when etafenone is prescribed alongside other cardiovascular medications.

Several compounds share structural or functional similarities with etafenone hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Primary Use | Unique Feature |

|---|---|---|---|

| Etafenone | C21H27NO2 | Cardiovascular treatment | Enhances myocardial energy metabolism significantly |

| Isosorbide Dinitrate | C7H10N4O6S | Angina pectoris | Primarily acts as a nitrate vasodilator |

| Nitroglycerin | C3H5N3O9 | Angina pectoris | Rapid onset but short duration |

| Amiodarone | C25H29I2N | Antiarrhythmic | Unique antiarrhythmic properties |

Etafenone hydrochloride stands out due to its specific mechanism of enhancing myocardial energy metabolism while also providing vasodilatory effects, making it particularly beneficial for patients with heart failure.

Purity

Exact Mass

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

[HEMODYNAMIC RESEARCH ON THE ACTION OF L. G. 11457 (DIALICOR) IN EXPERIMENTAL ANIMALS]

G BROTZU, G BINAGHIPMID: 14311176 DOI:

Abstract

[Treatment of angina pectoris with calcium antagonists]

R Hopf, H J Becker, G Kober, S Dowinsky, M KaltenbachPMID: 6751971 DOI:

Abstract

Effect of calcium antagonist, etafenone hydrochloride, on the isolated guinea pig tracheal tissues

S Kitamura, Y IshiharaPMID: 7191291 DOI:

Abstract

The present investigation was conducted to study the effect of 2'-[2-(diethylamino)ethoxy]-3-phenylpropiophenone hydrochloride (etafenone hydrochloride) on the action of various bronchoactive agents using isolated guinea pig tracheal tissues. Acetylcholine hydrochloride, prostaglandin F2a, histamine dihydrochloride and serotonin-creatinine sulfate induced contractile responses in guinea pig tracheal tissues were attenuated, while, isoprenaline hydrochloride, prostaglandin E2, salbutamol hemisulfate, aminophylline and adrenaline-induced relaxing responses were potentiated with continuous infusion of etafenone hydrochloride. These results suggest that etafenone hydrochloride would become a useful therapeutic agent in the treatment of chronic obstructive pulmonary disease.[Studies on the inhibitory effect of etafenone hydrochloride on platelet aggregation]

A Ujiie, H Komatsu, T Kubota, S Hamano, J NaitoPMID: 6618341 DOI:

Abstract

The inhibitory effect of etafenone hydrochloride (etafenone) on platelet aggregation in rabbit platelet rich plasma and the involvement of the arachidonic acid (AA) cascade in the inhibitory mechanism for etafenone on platelet aggregation were studied. 1) Etafenone exhibited a dose-dependent inhibitory effect on collagen (15--20 micrograms/ml)-induced platelet aggregation, and its median inhibitory concentration (IC50) was 1.7 X 10(-5)M. 2) In ADP (20 microM)-induced aggregation, etafenone also exhibited a dose-dependent inhibitory effect, but its IC50 was 2.7 X 10(-4)M and was significantly higher than that in the case of collagen. 3) Etafenone inhibited AA (0.3--0.5mM)-induced platelet aggregation dose-dependently. Its IC50 was 2.8 X 10(-5)M. 4) In thromboxane (TX) A2-induced aggregation, etafenone exhibited a dose-dependent inhibition, and the IC50 was 3.2 X 10(-4)M. 5) Trapidil which was reported to inhibit platelet aggregation via phosphodiesterase (PDE) inhibition had a similar IC50 on ADP- and TXA2-induced platelet aggregation to that of etafenone, but in collagen- and AA-induced aggregation, its IC50 was higher than that of etafenone. 6) Etafenone (3 X 10(-6)--3 X 10(-4)M) dose-dependently inhibited the production of TXB2 in PRP induced by collagen. 7) Etafenone scarcely affected TXA2 synthetase activity in rabbit platelet homogenate. 8) The correlation between the inhibitory effect of etafenone on platelet aggregation and inhibition of AA metabolism activation and PDE inhibition was discussed.Effects of etafenone on myocardial energy metabolism as studied by an organ redoximeter and biochemical analyses

Y Etoh, M Nakazawa, S ImaiPMID: 6482088 DOI: 10.1254/jjp.35.229

Abstract

Direct recording of reduced nicotinamide adenine dinucleotide (NADH) fluorescence was conducted with an organ redoximeter in isolated perfused guinea pig heart. Cross-clamping of the aortic inflow line resulted in an increase in NADH fluorescence. After etafenone (10(-6) M), there was a significant prolongation of the time to the detectable or the maximum increase in NADH fluorescence. The magnitude of the increase in NADH fluorescence tended to be reduced (135% as compared with 145% in the control group). Supplemental chemical analyses revealed a significant increase in creatine phosphate, adenosine triphosphate (ATP) and total adenine nucleotide in the etafenone-pretreated group 15 min after postischemic reperfusion, although the ischemia-induced changes were not improved by this compound. It was suggested that the better recovery of myocardial high energy phosphate levels produced by etafenone was brought about by a decrease in oxygen consumption due to a decrease in mechanical performance of the heart and possibly by a better resynthesis of ATP.Propiverine-induced Parkinsonism: a case report and a pharmacokinetic/pharmacodynamic study in mice

H Matsuo, A Matsui, R Nasu, H Takanaga, N Inoue, F Hattori, H Ohtani, Y SawadaPMID: 10888308 DOI: 10.1023/a:1007516916077

Abstract

We present a case report of propiverine-induced Parkinsonism. We previously reported the induction of catalepsy by amiodarone, aprindine and procaine, which possess a diethylaminomethyl moiety and demonstrated selective blockade of dopamine D2 receptors by these drugs in mice. We hypothesized that drugs possessing a diethylaminomethyl structure may generally induce Parkinsonism and/or catalepsy.Thus, we performed a study to examine whether oxybutynin, pentoxyverine and etafenone, as well as propiverine, induce catalepsy in mice.

The intensity of drug-induced catalepsy was in the order: haloperidol > etafenone > pentoxyverine > propiverine > oxybutynin. In vivo occupancy of dopamine D1, D2 and mACh receptors in the striatum was also examined. The in vitro binding affinities to the D1, D2 and mACh receptors in the striatum synaptic membrane were within the ranges of 2.4-140 microM, 380-4,200 nM, and 1.2-2,800 nM, respectively.

These results support the idea that any drug possessing a diethylaminomethyl moiety may contribute to the induction of catalepsy, possibly by occupying dopamine receptors.

[Effect of baxacor on the hemodynamics and contractile function of the myocardium in acute ischemia (an experimental study)]

V A Sandrikov, L I Ol'binskaia, E A Demurov, V I Sadovnikov, Iu N MikhailovPMID: 642242 DOI:

Abstract

The article discusses the results of experiments on 16 dogs in which acute myocardial ischemia was reproduced with intravenous infusion of baksacor and without the infusion of the drug; control experiments were also performed on an intact heart with baksacor infusion. Hemodynamics and myocardial contractility were studied throughout the entire experiment. It was found that baksacor had practically no effect on an intact heart. In acute ischemia the maximum effect of the drug was manifested on the 5th-25th minutes. An increase of the stroke volume and normalization of the rate of shortening of the contraction component were observed. An anti-arrhythmic effect of baksacor was noted.Myasthenia-like syndrome induced by cardiovascular agents. Report of a case

B Fierro, M G Castiglione, G Salemi, G SavettieriPMID: 3036745 DOI: 10.1007/BF02337592

Abstract

The case of a myasthenia-like syndrome induced by cardiovascular drugs is reported. The clinical and electrophysiological features of the case are discussed.[Effects of etafon on calcium ion contents in smooth muscle cells of the aorta]

P V Sergeev, A S Dukhanin, V A Nikolaevskiĭ, K M ReznikovPMID: 1786372 DOI:

Abstract

Aethaphonium (dialicor) in 5-20 microM concentrations causes the dose dependent Ca decreasing in resting smooth muscle cells of rabbit aorta. In dose of 0.5-2.0 microM dialicor decreases the extent of transient in cytosolic-free calcium induced by application acetylcholine (10 microM) and high extracellular K (119 microM). This effect of dialicor is most expressed in attitude to the myocytes, containing the hyper K medium.[Effect of calcium antagonist, etafenone hydrochloride, on the contractile responses in rabbit pulmonary artery and descending aorta strips (author's transl)]

Y Ishihara, E Inada, S KitamuraPMID: 523840 DOI: